molecular formula C8H14N2O3 B3021306 Ethyl 2-(3-oxopiperazin-2-yl)acetate CAS No. 33422-35-4

Ethyl 2-(3-oxopiperazin-2-yl)acetate

Cat. No. B3021306
CAS RN: 33422-35-4
M. Wt: 186.21 g/mol
InChI Key: HNYRNJAZRKCHSC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C8H14N2O3 . It is also known by other names such as Ethyl 2-(3-oxo-2-piperazinyl)acetate, Ethyl (3-oxo-2-piperazinyl)acetate, and 2-Piperazineacetic acid, 3-oxo-, ethyl ester .


Molecular Structure Analysis

The InChI code for Ethyl 2-(3-oxopiperazin-2-yl)acetate is InChI=1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12) . The Canonical SMILES is CCOC(=O)CC1C(=O)NCCN1 . These codes provide a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

Ethyl 2-(3-oxopiperazin-2-yl)acetate has a molecular weight of 186.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 4 . The Exact Mass is 186.10044231 g/mol .

Scientific Research Applications

Synthesis of Novel Compounds

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate is utilized in the synthesis of novel compounds, such as annelated 2-oxopiperazines, by interacting with N-arylmaleimides. This process involves forming new heterocyclic systems, like methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates (Svetlana et al., 2015).

Pharmaceutical Development

  • In pharmaceutical research, ethyl 2-(3-oxopiperazin-2-yl)acetate derivatives have been synthesized and evaluated for various biological activities, such as antiplatelet and antioxidant properties. These derivatives have been studied for their potential in treating thrombotic diseases (Kitamura et al., 2001).

Formation of Diverse Heterocyclic Structures

  • The compound is used in chemical reactions to create diverse heterocyclic structures. For instance, it is involved in cyclization reactions with cyanamides to yield various derivatives like 2-amino-3,4-dihydroquinazolin-4-one and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione (Shikhaliev et al., 2008).

Safety And Hazards

Ethyl 2-(3-oxopiperazin-2-yl)acetate is classified as hazardous under the Hazardous Products Regulations . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYRNJAZRKCHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337757
Record name Ethyl 2-(3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-oxopiperazin-2-yl)acetate

CAS RN

33422-35-4
Record name Ethyl 3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33422-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(3-oxopiperazin-2-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Ethylenediamine (1.17 ml, 17.42 mmol) and diethyl maleate (3 g, 17.42 mmol) were stirred for 16 h at 55° C. in propanol (30 ml). The solvent was removed in vacuo and the residue was dried in vacuo. The product was used in the next stage without being purified further.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Chen, T Nguyen, DC D'Amico, W Qian… - Bioorganic & medicinal …, 2011 - Elsevier
The discovery of novel and highly potent oxopiperazine based B1 receptor antagonists is described. Compared to the previously described arylsulfonylated (R)-3-amino-3-…
KA Teske, W Su, CR Corona, J Wen, J Deng, Y Ping… - Cell Chemical …, 2023 - cell.com
DNA-encoded libraries (DELs) provide unmatched chemical diversity and starting points for novel drug modalities. Here, we describe a workflow that exploits the bifunctional attributes …
Number of citations: 1 www.cell.com

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